Desmethyl rizatriptan

Description

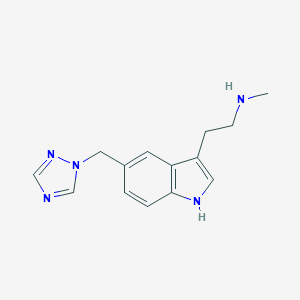

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVLSIBBGWEXCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162604 | |

| Record name | Desmethyl rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144034-84-4 | |

| Record name | Desmethyl rizatriptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144034844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethyl rizatriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYL RIZATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMH84Z34GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Structural Elucidation of Desmethyl Rizatriptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl rizatriptan, the primary N-demethylated metabolite of the anti-migraine drug rizatriptan, is a critical compound for impurity profiling and metabolic studies in drug development. This technical guide provides a comprehensive overview of a plausible synthetic route to Desmethyl rizatriptan and the analytical methods employed for its structural elucidation. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid researchers in the laboratory synthesis and characterization of this key compound.

Introduction

Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used in the acute treatment of migraine.[1] During its metabolism, and as a potential impurity in its bulk synthesis, the N-demethylated analogue, Desmethyl rizatriptan (N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine), is formed.[1] The synthesis and characterization of this compound are essential for reference standard qualification, impurity tracking in manufacturing, and for conducting non-clinical safety assessments. This document outlines a detailed methodology for the laboratory-scale synthesis of Desmethyl rizatriptan via the demethylation of rizatriptan and provides a thorough guide to its structural confirmation using modern analytical techniques.

Synthesis of Desmethyl Rizatriptan

The most direct synthetic route to Desmethyl rizatriptan is the N-demethylation of the parent drug, rizatriptan. Various reagents can be employed for the demethylation of tertiary amines; a common and effective method involves the use of a chloroformate reagent followed by hydrolysis.

Synthetic Pathway

The synthesis proceeds in two main steps:

-

Carbamate Formation: Rizatriptan is reacted with a suitable chloroformate, such as vinyl chloroformate, to form an intermediate carbamate.

-

Hydrolysis: The carbamate is then hydrolyzed under acidic conditions to yield the secondary amine, Desmethyl rizatriptan.

Caption: Synthetic pathway for Desmethyl Rizatriptan from Rizatriptan.

Experimental Protocol

Materials:

-

Rizatriptan (free base)

-

Vinyl chloroformate

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Triethylamine (TEA)

Procedure:

Step 1: Carbamate Formation

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Rizatriptan (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add vinyl chloroformate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude intermediate carbamate.

Step 2: Hydrolysis to Desmethyl Rizatriptan

-

Dissolve the crude carbamate from the previous step in methanol.

-

Add a solution of hydrochloric acid in methanol (e.g., 2M HCl in MeOH).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC or HPLC.

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

-

Dissolve the residue in water and basify to a pH of ~10 with a suitable base (e.g., 1M NaOH).

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to obtain the crude Desmethyl rizatriptan.

Purification: The crude product can be purified by silica gel column chromatography using a mobile phase gradient of dichloromethane and methanol, with a small percentage of triethylamine to prevent tailing (e.g., DCM:MeOH:TEA = 95:4.5:0.5).

Structural Elucidation

The structure of the synthesized Desmethyl rizatriptan must be confirmed using a combination of spectroscopic and chromatographic techniques.

Workflow for Structural Elucidation

Caption: Workflow for the structural elucidation of Desmethyl Rizatriptan.

Analytical Data

The following tables summarize the expected analytical data for Desmethyl rizatriptan.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₇N₅ |

| Molecular Weight | 255.32 g/mol [2] |

| Appearance | Off-white to pale yellow solid |

| IUPAC Name | N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine[2] |

| CAS Number | 144034-84-4[2] |

Table 2: Representative ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | Indole N-H |

| ~8.05 | s | 1H | Triazole C-H |

| ~7.95 | s | 1H | Triazole C-H |

| ~7.55 | s | 1H | Indole C4-H |

| ~7.30 | d | 1H | Indole C7-H |

| ~7.10 | d | 1H | Indole C6-H |

| ~7.00 | s | 1H | Indole C2-H |

| ~5.40 | s | 2H | -CH₂-Triazole |

| ~2.95 | t | 2H | Indole-CH₂- |

| ~2.80 | t | 2H | -CH₂-NH- |

| ~2.45 | s | 3H | N-CH₃ |

| ~1.80 | br s | 1H | N-H |

Table 3: Representative ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | Triazole C-H |

| ~143.5 | Triazole C-H |

| ~136.0 | Indole C7a |

| ~128.5 | Indole C5 |

| ~128.0 | Indole C3a |

| ~123.0 | Indole C2 |

| ~122.5 | Indole C6 |

| ~119.0 | Indole C4 |

| ~112.0 | Indole C3 |

| ~111.5 | Indole C7 |

| ~53.0 | -CH₂-Triazole |

| ~52.0 | -CH₂-NH- |

| ~35.0 | N-CH₃ |

| ~25.0 | Indole-CH₂- |

Table 4: Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 256.15 | [M+H]⁺ |

| 212.1 | [M+H - C₂H₄N]⁺ |

| 186.1 | [M+H - C₃H₅N₂]⁺ |

| 157.1 | [Indole-CH₂-Triazole fragment]⁺ |

Table 5: IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch (indole) |

| ~3250 | N-H stretch (secondary amine) |

| ~3100 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1620 | C=C stretch (aromatic) |

| ~1500 | C=N stretch (triazole) |

| ~1240 | C-N stretch |

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity determination and quantification. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection at approximately 225 nm or 280 nm.[3][4] The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of Desmethyl rizatriptan. The detailed experimental protocol for N-demethylation of rizatriptan offers a practical approach for laboratory synthesis. The comprehensive analytical data serves as a benchmark for the structural confirmation of the synthesized compound. This information is intended to support researchers and drug development professionals in their efforts to produce and characterize this important metabolite and impurity for use as a reference standard in pharmaceutical development.

References

The Agonistic Profile of Desmethyl Rizatriptan at Serotonin 5-HT1B/1D Receptors: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive analysis of the mechanism of action of desmethyl rizatriptan, the primary active metabolite of the anti-migraine agent rizatriptan, at the serotonin 5-HT1B and 5-HT1D receptor subtypes. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Executive Summary

Rizatriptan is a potent and selective serotonin 5-HT1B/1D receptor agonist, a class of drugs commonly known as triptans, which are a cornerstone in the acute treatment of migraine.[1] The therapeutic efficacy of rizatriptan is attributed to its agonist activity at these receptors, leading to the constriction of painfully dilated intracranial blood vessels and the inhibition of the release of pro-inflammatory neuropeptides in the trigeminal nervous system.[2] Following oral administration, rizatriptan is metabolized to a minor degree to N-monodesmethyl-rizatriptan.[2] This metabolite is pharmacologically active, exhibiting a similar affinity and activity profile at the 5-HT1B/1D receptors as the parent compound.[2] This guide delves into the available quantitative data, outlines the experimental methodologies used for characterization, and provides visual representations of the relevant signaling pathways.

Quantitative Pharmacological Data

The interaction of rizatriptan and its active metabolite, desmethyl rizatriptan, with the human 5-HT1B and 5-HT1D receptors has been characterized through various in vitro assays. While specific quantitative data for desmethyl rizatriptan is limited, its activity is reported to be similar to that of the parent compound.[2] The following tables summarize the available data for rizatriptan.

Table 1: Receptor Binding Affinity of Rizatriptan

This table presents the binding affinity of rizatriptan for human 5-HT1B and 5-HT1D receptors, expressed as the negative logarithm of the inhibition constant (pKi). A higher pKi value indicates a stronger binding affinity.

| Compound | Receptor Subtype | pKi |

| Rizatriptan | Human 5-HT1B | 7.8 |

| Rizatriptan | Human 5-HT1D | 8.1 |

Data sourced from Rubio-Beltrán et al. (2018).

Table 2: Functional Potency of Rizatriptan

This table outlines the functional potency of rizatriptan at human 5-HT1B and 5-HT1D receptors, expressed as the negative logarithm of the half-maximal effective concentration (pEC50). This value indicates the concentration of the compound required to elicit 50% of the maximum response, with a higher pEC50 indicating greater potency. The data below is derived from cAMP inhibition assays.

| Compound | Receptor Subtype | pEC50 |

| Rizatriptan | Human 5-HT1B | 8.0 |

| Rizatriptan | Human 5-HT1D | 7.8 |

Data sourced from Rubio-Beltrán et al. (2018).

Note on Desmethyl Rizatriptan: According to the U.S. Food and Drug Administration (FDA) label for Maxalt® (rizatriptan benzoate), N-monodesmethyl-rizatriptan is a metabolite with activity similar to that of the parent compound at the 5-HT1B/1D receptor.[2] Plasma concentrations of desmethyl-rizatriptan are approximately 14% of those of the parent compound.[2]

Signaling Pathways and Mechanism of Action

Activation of 5-HT1B and 5-HT1D receptors by agonists such as rizatriptan and desmethyl rizatriptan initiates a cascade of intracellular events. These receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins.

Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The activated α subunit inhibits the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels ultimately leads to the therapeutic effects of vasoconstriction and inhibition of neurotransmitter release.

Experimental Protocols

The characterization of desmethyl rizatriptan's activity at 5-HT1B/1D receptors relies on established in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

-

Membrane Preparation: Membranes from cells stably expressing recombinant human 5-HT1B or 5-HT1D receptors are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl containing MgCl2 and an antioxidant, is used.

-

Competition Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]5-carboxamidotryptamine) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (desmethyl rizatriptan).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP, thereby determining its functional potency (EC50) and efficacy as an agonist or antagonist.

Protocol:

-

Cell Culture: Cells stably expressing the human 5-HT1B or 5-HT1D receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media.

-

Assay Setup: Cells are plated in multi-well plates and incubated.

-

Compound Addition: The cells are pre-treated with varying concentrations of the test compound (desmethyl rizatriptan).

-

Stimulation: Adenylyl cyclase is stimulated using forskolin to increase basal cAMP levels.

-

Incubation: The cells are incubated for a defined period to allow for the modulation of cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound. The EC50 value is then determined from this curve.

[35S]GTPγS Binding Assay

This functional assay directly measures the activation of G-proteins following receptor stimulation by an agonist.

Protocol:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes containing the receptor of interest and associated G-proteins are prepared.

-

Assay Buffer: The buffer typically contains GDP to ensure that G-proteins are in their inactive state at the start of the assay.

-

Incubation: The membranes are incubated with a fixed concentration of [35S]GTPγS (a non-hydrolyzable analog of GTP) in the presence of varying concentrations of the test compound (desmethyl rizatriptan).

-

G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Termination and Filtration: The reaction is stopped, and the membranes with the bound [35S]GTPγS are captured on filters.

-

Quantification: The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

Data Analysis: A dose-response curve is constructed to determine the EC50 (potency) and Emax (efficacy) of the test compound in stimulating G-protein activation.

Conclusion

Desmethyl rizatriptan, the active metabolite of rizatriptan, is a potent agonist at serotonin 5-HT1B and 5-HT1D receptors, exhibiting a pharmacological profile similar to its parent compound. Its mechanism of action involves the inhibition of adenylyl cyclase via Gi/o protein coupling, leading to a reduction in intracellular cAMP levels. This signaling cascade is central to the therapeutic effects observed in the acute treatment of migraine. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of novel compounds targeting these critical receptors.

References

A Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Desmethyl Rizatriptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl rizatriptan, also known as N-monodesmethyl-rizatriptan, is the only major active metabolite of rizatriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the acute treatment of migraine.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of Desmethyl rizatriptan, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Pharmacokinetic Properties

Desmethyl rizatriptan is formed from rizatriptan primarily through oxidative deamination by monoamine oxidase-A (MAO-A).[1][3] While it is a minor metabolite, its pharmacokinetic profile is of interest due to its pharmacological activity.

Human Pharmacokinetic Parameters

Quantitative pharmacokinetic data for Desmethyl rizatriptan is limited in the public domain. The majority of available information comes from a drug interaction study involving the MAO-A inhibitor moclobemide.[4] The following tables summarize the known pharmacokinetic parameters for both Desmethyl rizatriptan and its parent compound, rizatriptan.

Table 1: Pharmacokinetic Parameters of Desmethyl Rizatriptan in Healthy Volunteers Following a Single 10 mg Oral Dose of Rizatriptan [4]

| Parameter | Value (with Placebo) | Value (with Moclobemide) |

| AUC0-∞ (ng·h/mL) | 11.8 ± 3.9 | 62.9 ± 16.7 |

| Cmax (ng/mL) | 1.3 ± 0.4 | 3.4 ± 0.9 |

| t1/2 (h) | 2.5 ± 0.4 | 3.8 ± 0.7 |

| Urinary Excretion (% of dose) | 1.1 ± 0.5 | 5.0 ± 2.6 |

| Renal Clearance (mL/min) | 215 ± 74 | 202 ± 59 |

Data are presented as mean ± S.D. (n=12). The moclobemide regimen was 150 mg twice daily for 4 days.

Table 2: Pharmacokinetic Parameters of Rizatriptan in Healthy Volunteers

| Parameter | Value | Reference(s) |

| Bioavailability | ~45% | [2] |

| tmax (h) | 1.0 - 1.5 | [3] |

| t1/2 (h) | 2 - 3 | [2][3] |

| Plasma Protein Binding | 14% | [2] |

| Volume of Distribution (Vd) | ~140 L (males), ~110 L (females) | [2] |

| Plasma Clearance (CL) | ~1000-1500 mL/min (males), ~900-1100 mL/min (females) | [3] |

| Renal Clearance (CLr) | ~20-30% of total clearance | [3] |

Plasma concentrations of N-monodesmethyl-rizatriptan are approximately 14% of those of the parent compound, and it is eliminated at a similar rate.[3] The co-administration of the MAO-A inhibitor moclobemide leads to a 2.2-fold increase in the AUC of rizatriptan and a more substantial 5.3-fold increase in the AUC of desmethyl rizatriptan.[4][5] This highlights the critical role of MAO-A in the metabolism of both compounds.

Pharmacodynamic Properties

Desmethyl rizatriptan is a pharmacologically active metabolite with an affinity for the 5-HT1B/1D receptors that is similar to that of the parent compound, rizatriptan.[1][3] However, due to its significantly lower plasma concentrations, it is not considered to contribute significantly to the overall pharmacodynamic activity of rizatriptan following a standard dose.[3]

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of Desmethyl rizatriptan's pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Study in Humans

A typical clinical study to determine the pharmacokinetics of rizatriptan and its metabolites, including Desmethyl rizatriptan, would follow a protocol similar to the one described for a randomized, crossover study.[1]

1. Study Design:

-

Subjects: Healthy male and female volunteers.

-

Design: A randomized, open-label, crossover study design is often employed.

-

Treatments: Subjects receive a single oral dose of rizatriptan (e.g., 10 mg). In drug interaction studies, this would be preceded by a period of treatment with the interacting drug (e.g., an MAO-A inhibitor) or placebo.[4]

-

Washout Period: An adequate washout period (e.g., at least 7 days) is maintained between treatment periods.[1]

2. Sample Collection:

-

Serial blood samples are collected in heparinized tubes at predose and various time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).[6]

-

Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -70°C) until analysis.

-

Urine samples can also be collected over specified intervals to determine renal clearance.[4]

3. Bioanalytical Method for Quantification of Rizatriptan and Desmethyl Rizatriptan:

-

A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying rizatriptan and Desmethyl rizatriptan in plasma.[7][8]

-

Sample Preparation: Liquid-liquid extraction is a common method for extracting the analytes from the plasma matrix.[7]

-

Chromatographic Separation: A C8 or C18 reverse-phase column is typically used for separation.[7] The mobile phase often consists of an aqueous buffer and an organic solvent like acetonitrile.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the analyte and an internal standard.[7]

-

Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

In Vitro 5-HT1B/1D Receptor Binding Assay (Radioligand Competition)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

1. Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human recombinant 5-HT1B or 5-HT1D receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled ligand for the 5-HT1B/1D receptors, such as [3H]5-HT or a specific antagonist radioligand.

-

Test Compound: Desmethyl rizatriptan.

-

Assay Buffer: Typically a Tris-HCl buffer containing divalent cations (e.g., MgCl2) and other additives to minimize non-specific binding.[9]

-

Filtration Apparatus: A cell harvester and glass fiber filters pre-treated with a substance like polyethyleneimine to reduce non-specific binding.[9]

-

Scintillation Counter: To measure the radioactivity.

2. Protocol:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and prepare a membrane fraction by differential centrifugation.[9]

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Desmethyl rizatriptan).

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[9]

-

Termination: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[9]

In Vitro 5-HT1B/1D Receptor Functional Assay ([35S]GTPγS Binding)

This assay measures the functional activation of G-proteins coupled to the receptor upon agonist binding, providing a measure of agonist potency (EC50) and efficacy (Emax).

1. Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human recombinant 5-HT1B or 5-HT1D receptor.

-

[35S]GTPγS: A non-hydrolyzable GTP analog that is radioactively labeled.

-

GDP: Guanosine diphosphate, used to maintain the G-protein in its inactive state.

-

Test Compound: Desmethyl rizatriptan.

-

Assay Buffer: Similar to the binding assay buffer, often containing MgCl2, which is crucial for G-protein activation.[10]

-

Filtration Apparatus and Scintillation Counter.

2. Protocol:

-

Membrane Preparation: Prepare cell membranes as described for the binding assay.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of GDP and varying concentrations of the test compound (Desmethyl rizatriptan).

-

Initiation: Start the reaction by adding [35S]GTPγS.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period.[10]

-

Termination, Filtration, and Counting: Follow the same procedure as for the radioligand binding assay to separate bound from free [35S]GTPγS and measure the radioactivity.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of the test compound. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined by non-linear regression analysis.[11]

Mandatory Visualizations

Caption: Metabolic pathway of Rizatriptan.

Caption: 5-HT1B/1D receptor signaling pathway.

Caption: Experimental workflow for pharmacokinetic and pharmacodynamic analysis.

References

- 1. Pharmacokinetics and tolerability of oral rizatriptan in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Intranasal absorption of rizatriptan--in vivo pharmacokinetics and bioavailability study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of rizatriptan tablets during and between migraine attacks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of rizatriptan in human plasma by liquid chromatographic-eletrospray tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

An In-Depth Technical Guide to the In Vitro Metabolism of Rizatriptan by Monoamine Oxidase-A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of rizatriptan, a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist used in the acute treatment of migraine headaches. The primary focus of this document is the pivotal role of monoamine oxidase-A (MAO-A) in the biotransformation of rizatriptan, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic pathway and experimental workflows.

Introduction: Rizatriptan and Its Metabolic Fate

Rizatriptan is a second-generation triptan that provides rapid relief from migraine pain.[1] Its efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by extensive first-pass metabolism.[2][3] The principal metabolic pathway for rizatriptan is oxidative deamination, a reaction catalyzed predominantly by the 'A' subtype of monoamine oxidase (MAO-A).[4][5][6][7] This metabolic process converts rizatriptan into its major, pharmacologically inactive, indole acetic acid metabolite.[2][6] Understanding the kinetics and mechanisms of this MAO-A-mediated metabolism is critical for predicting drug-drug interactions, particularly with MAO inhibitors, and for comprehending the variability in patient response.

The Primary Metabolic Pathway of Rizatriptan

The biotransformation of rizatriptan is dominated by MAO-A. This enzyme catalyzes the oxidative deamination of the ethylamine side chain of rizatriptan, leading to the formation of an unstable aldehyde intermediate which is subsequently oxidized to the inactive indole-3-acetic acid derivative.[2][8] This metabolite is the most abundant, accounting for approximately 51% of an oral dose excreted in the urine.[2][4][5][6]

A minor metabolic pathway results in the formation of N-monodesmethyl-rizatriptan, a metabolite that retains pharmacological activity similar to the parent compound.[2][5][6] However, its plasma concentrations are only about 14% of those of rizatriptan.[2][5][6] Other minor, inactive metabolites include the N-oxide and the 6-hydroxy compound.[5][6] Due to the predominance of the MAO-A pathway, the co-administration of rizatriptan with MAO-A inhibitors is contraindicated, as it can lead to significant increases in rizatriptan plasma concentrations.[5][7][9]

Caption: Metabolic pathway of Rizatriptan via MAO-A.

Quantitative Data: Enzyme Kinetics and Inhibition

The interaction between rizatriptan and MAO-A has been characterized through in vitro kinetic studies. These studies provide quantitative measures of enzyme affinity (Km), maximum reaction velocity (Vmax), and the inhibitory potential of other compounds (Ki, IC50). The data underscores that rizatriptan is a substrate for MAO-A.

Table 1: In Vitro Kinetic Parameters for Rizatriptan Metabolism

| Parameter | Value | Enzyme Source | Comments | Reference |

|---|---|---|---|---|

| Km | 20.31 ± 3.45 µM | Rat Liver MAO-A | Michaelis-Menten constant, indicating enzyme affinity. | [10] |

| Vmax | 11.23 ± 3.68 nmol·h⁻¹·mg⁻¹ | Rat Liver MAO-A | Maximum rate of reaction. |[10] |

The clinical significance of the MAO-A pathway is further highlighted by drug-drug interaction studies. The administration of a selective MAO-A inhibitor, moclobemide, results in a substantial increase in the systemic exposure to both rizatriptan and its active N-monodesmethyl metabolite.

Table 2: Effect of MAO-A Inhibition on Rizatriptan Pharmacokinetics

| Parameter | Change with Moclobemide | Comments | Reference |

|---|---|---|---|

| Rizatriptan AUC | 119% increase (2.2-fold) | Area Under the Curve, a measure of total drug exposure. | [4][11] |

| Rizatriptan Cmax | 41% increase (1.4-fold) | Maximum plasma concentration. | [4][11] |

| N-monodesmethyl-rizatriptan AUC | >400% increase (5.3-fold) | Demonstrates MAO-A also metabolizes the active metabolite. | [4][11] |

| Moclobemide Ki | 57.10 ± 5.20 µM | Inhibition constant for moclobemide on MAO-A with rizatriptan as the substrate.[10] |[10] |

Note: While cytochrome P450 isoforms are not the primary route, rizatriptan is a weak competitive inhibitor of CYP2D6 with a Ki of 1400 nM, a concentration not typically considered clinically relevant.[4][5][6]

Experimental Protocols for In Vitro Metabolism Studies

This section outlines a generalized methodology for assessing the in vitro metabolism of rizatriptan by MAO-A, based on common practices described in the literature.[8][12]

-

Substrates: Rizatriptan, 5-hydroxytryptamine (5-HT, selective MAO-A substrate), 2-phenylethylamine (PEA, selective MAO-B substrate).[8][12]

-

Inhibitors: Clorgyline or Ro 41-1049 (selective MAO-A inhibitors), Ro 16-6491 (selective MAO-B inhibitor).[8][12]

-

Enzyme Source: Human liver subcellular fractions (microsomes, mitochondria, or S9 fraction).[8]

-

Cofactors: NADPH regenerating system (for S9/microsomal studies if CYP involvement is also being assessed, though not primary for MAO).

-

Buffers and Solvents: Phosphate buffer, acetonitrile, methanol, and other reagents for sample preparation and analytical chromatography.

-

Source: Obtain cryopreserved human liver subcellular fractions (e.g., pooled human liver microsomes or mitochondria) from a commercial supplier.

-

Thawing: Thaw the enzyme preparations rapidly in a 37°C water bath immediately before use.

-

Dilution: Dilute the enzyme preparation to the desired protein concentration (e.g., 0.5-1.0 mg/mL) with an appropriate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

-

Reaction Mixture: Prepare incubation tubes containing the buffer, the enzyme preparation, and the MAO-A inhibitor (for inhibition studies) or vehicle control.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiation: Initiate the metabolic reaction by adding rizatriptan (at various concentrations for kinetic studies, e.g., 1-100 µM) to the mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range with respect to time and protein concentration.

-

Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the protein.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.

-

Technique: Use a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of rizatriptan and its indole acetic acid metabolite.

-

Quantification: Generate a standard curve using known concentrations of the analyte and an appropriate internal standard to quantify the amount of metabolite formed.

-

Data Analysis: Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein). For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.

Caption: A typical experimental workflow for in vitro metabolism studies.

Conclusion

The in vitro metabolism of rizatriptan is unequivocally dominated by monoamine oxidase-A, which converts it to a pharmacologically inactive indole acetic acid metabolite.[8] Quantitative kinetic data confirm that rizatriptan is a substrate for MAO-A, and drug interaction studies demonstrate the profound clinical relevance of this pathway. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the metabolism of rizatriptan and other xenobiotics metabolized by MAO-A. This knowledge is fundamental for guiding drug development, informing prescribing decisions, and ensuring patient safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. drugs.com [drugs.com]

- 7. drugs.com [drugs.com]

- 8. An in vitro interethnic comparison of monoamine oxidase activities between Japanese and Caucasian livers using rizatriptan, a serotonin receptor 1B/1D agonist, as a model drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Hacettepe University Journal of the Faculty of Pharmacy » Submission » Interaction of Rizatriptan with Rat Liver Monoamine Oxidases [dergipark.org.tr]

- 11. The effects of moclobemide on the pharmacokinetics of the 5-HT1B/1D agonist rizatriptan in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An in vitro interethnic comparison of monoamine oxidase activities between Japanese and Caucasian livers using rizatriptan, a serotonin receptor 1B/1D agonist, as a model drug - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Desmethyl Rizatriptan: A Technical Overview of its Identification as a Major Human Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rizatriptan, a potent and selective 5-HT1B/1D receptor agonist, is a widely prescribed therapeutic agent for the acute treatment of migraine headaches. Understanding the metabolic fate of rizatriptan in humans is crucial for a comprehensive assessment of its efficacy, safety, and potential drug-drug interactions. Early metabolic studies were pivotal in elucidating the biotransformation pathways of rizatriptan, leading to the identification of its various metabolites. Among these, N(10)-monodesmethyl-rizatriptan has been characterized as a pharmacologically active metabolite. This technical guide provides an in-depth analysis of the discovery of desmethyl rizatriptan, detailing the experimental methodologies employed for its identification and quantification, and presenting the key quantitative data that established its role as a significant human metabolite.

Metabolic Disposition of Rizatriptan

The primary route of metabolism for rizatriptan is oxidative deamination, catalyzed by monoamine oxidase A (MAO-A). This pathway leads to the formation of an inactive indole acetic acid metabolite, which is the most abundant metabolic product, accounting for approximately 51% of an orally administered dose excreted in the urine.[1][2]

However, N-demethylation also occurs, resulting in the formation of N(10)-monodesmethyl-rizatriptan. While considered a minor metabolite in terms of overall quantity, with plasma concentrations approximately 14% of the parent compound, desmethyl rizatriptan is noteworthy due to its pharmacological activity, which is similar to that of rizatriptan itself.[1][2][3] Other minor, inactive metabolites that have been identified include the N-oxide, the 6-hydroxy compound, and the sulfate conjugate of the 6-hydroxy metabolite.[1][2]

A pivotal study by Vyas et al. (2000) was instrumental in identifying the urinary metabolites of rizatriptan in healthy male volunteers. Following a high oral dose of [14C]rizatriptan, five metabolites were isolated and characterized from urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. These were identified as the triazolomethyl-indole-3-acetic acid, rizatriptan-N(10)-oxide, 6-hydroxy-rizatriptan, 6-hydroxy-rizatriptan sulfate, and N(10)-monodesmethyl-rizatriptan.[4]

Quantitative Analysis of Rizatriptan and its Metabolites

The pharmacokinetic profile of rizatriptan and its metabolites has been extensively studied in humans. The following tables summarize key quantitative data from these studies.

Table 1: Urinary Excretion of Rizatriptan and its Major Metabolites in Healthy Male Volunteers

| Compound | Percentage of Oral Dose Excreted in Urine |

| Unchanged Rizatriptan | ~14% |

| Indole Acetic Acid Metabolite | ~51% |

| N(10)-monodesmethyl-rizatriptan | Not explicitly quantified in urine in this study, but identified as a metabolite. |

| Rizatriptan-N(10)-oxide | ~2% |

Data synthesized from Vyas et al. (2000).[4]

Table 2: Pharmacokinetic Parameters of Rizatriptan and Desmethyl Rizatriptan in Human Plasma

| Parameter | Rizatriptan | N(10)-monodesmethyl-rizatriptan |

| Relative Plasma Concentration | 100% | ~14% of parent compound |

| Elimination Rate | Similar to parent compound | Similar to parent compound |

| Pharmacological Activity | Active 5-HT1B/1D agonist | Active, similar to parent compound |

Data synthesized from product information.[1][2][3]

Experimental Protocols

The identification and quantification of desmethyl rizatriptan relied on sophisticated analytical techniques. The following sections provide detailed methodologies for the key experiments cited in the discovery and characterization of this metabolite.

Protocol 1: In Vivo Human Metabolism Study

Objective: To identify and quantify the metabolites of rizatriptan in human urine and plasma following oral administration.

Study Design:

-

Subjects: Healthy male volunteers.

-

Dosing: A single oral dose of [14C]rizatriptan (e.g., 10 mg). A high-dose (e.g., 60 mg) oral study was also conducted for metabolite identification.[4]

-

Sample Collection: Urine and blood samples were collected at predetermined time points post-dose. Plasma was separated from blood by centrifugation. All samples were stored frozen until analysis.

Sample Preparation for Urine Analysis:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge an aliquot of the urine sample to remove any particulate matter.

-

Directly inject the supernatant onto the LC-MS/MS system or perform solid-phase extraction (SPE) for sample cleanup and concentration if necessary.

Sample Preparation for Plasma Analysis:

-

Thaw frozen plasma samples to room temperature.

-

Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile or methanol) to the plasma sample in a 3:1 ratio.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Protocol 2: Metabolite Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate and identify rizatriptan and its metabolites in biological matrices.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap mass spectrometer) with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

MS/MS Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan for initial metabolite profiling and product ion scan (PIS) or multiple reaction monitoring (MRM) for targeted identification and quantification.

-

Collision Gas: Argon or nitrogen.

-

Collision Energy: Optimized for each specific metabolite to achieve characteristic fragmentation patterns.

-

Data Analysis: Metabolites are identified by comparing their retention times and mass spectra (including parent ion and fragment ions) with those of authentic reference standards.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the isolated metabolites.

Sample Preparation:

-

Isolate sufficient quantities of the metabolite of interest from pooled urine or plasma samples using preparative HPLC.

-

Lyophilize the purified metabolite to a dry powder.

-

Dissolve the powder in a suitable deuterated solvent (e.g., D2O or CD3OD).

NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Experiments:

-

1D NMR: 1H NMR and 13C NMR spectra to identify the types and number of protons and carbons in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish 1H-1H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C atoms, which is crucial for piecing together the molecular structure.

-

-

-

Data Analysis: The chemical shifts, coupling constants, and correlation patterns in the 1D and 2D NMR spectra are analyzed to unambiguously determine the chemical structure of the metabolite.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of rizatriptan in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and tolerability of oral rizatriptan in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disposition and pharmacokinetics of the antimigraine drug, rizatriptan, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

"physicochemical characterization of Desmethyl rizatriptan"

An In-depth Technical Guide on the Physicochemical Characterization of Desmethyl Rizatriptan

Introduction

Desmethyl rizatriptan, also known by its systematic name N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine, is the primary active N-monodesmethyl metabolite of Rizatriptan.[1][2][3] Rizatriptan is a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used in the acute treatment of migraine headaches.[4][5] Desmethyl rizatriptan is formed in the body to a minor degree through the metabolic process of demethylation.[2][3] Notably, this metabolite retains pharmacological activity at the 5-HT1B/1D receptor, similar to its parent compound, making its characterization crucial for understanding the overall pharmacokinetics and pharmacodynamics of Rizatriptan.[2][3][4]

This technical guide provides a comprehensive overview of the known physicochemical properties of Desmethyl rizatriptan. It is intended for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols for key characterization assays, and visualizations of metabolic and experimental workflows. This information is vital for quality control, impurity profiling, and further research into the therapeutic potential and metabolic fate of Rizatriptan.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of Desmethyl rizatriptan are summarized below. These parameters are essential for predicting its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| IUPAC Name | N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | [6][7] |

| Synonyms | N10-Monodesmethyl Rizatriptan, Rizatriptan EP Impurity I | [1][8] |

| CAS Number | 144034-84-4 | [1][6] |

| Molecular Formula | C₁₄H₁₇N₅ | [1][6][9] |

| Molecular Weight | 255.32 g/mol | [1][6][9] |

| Appearance | Pale Yellow to Beige Thick Oil to Semi-Solid | [10] |

| Boiling Point | 515.644°C at 760 mmHg (Predicted) | [1] |

| Density | 1.269 g/cm³ (Predicted) | [1] |

| Melting Point | Not Available | [1][11] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1][10][12] |

| logP (XLogP3) | 1.6 (Computed) | [6] |

| pKa | Not Available | |

| Canonical SMILES | CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | [6][7] |

| InChIKey | HTVLSIBBGWEXCH-UHFFFAOYSA-N | [6][9] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of Desmethyl rizatriptan. While specific, detailed spectra for this metabolite are not widely published, data from its parent compound, Rizatriptan, provide a strong basis for expected spectral characteristics.

| Spectroscopic Technique | Expected/Related Characteristics | Source |

| UV-Visible (UV-Vis) | Expected λmax values similar to Rizatriptan: ~227 nm and ~281 nm in 0.1N NaOH. | [13][14] |

| Infrared (IR) | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-N bonds are expected. | [15] |

| Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) | Spectra would confirm the N-desmethyl structure, showing a single methyl group attached to the nitrogen of the ethylamine side chain, alongside signals corresponding to the indole and triazole rings. | [15][16] |

| Mass Spectrometry (MS) | Expected [M+H]⁺ ion at m/z 256.15, corresponding to the molecular weight of 255.32 Da. | [6][15] |

Experimental Protocols

Standardized protocols are critical for the reliable and reproducible physicochemical characterization of active pharmaceutical ingredients (APIs) and their metabolites.[17] The following sections detail the methodologies for determining key parameters of Desmethyl rizatriptan.

Solubility Determination (Thermodynamic Solubility)

Aqueous solubility is a critical property influencing bioavailability.[18] The thermodynamic solubility of Desmethyl rizatriptan can be determined using the shake-flask method.

-

Objective: To determine the equilibrium solubility of the compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Materials: Desmethyl rizatriptan, Phosphate-Buffered Saline (PBS, pH 7.4), orbital shaker/incubator, centrifuge, analytical balance, HPLC-UV system.

-

Procedure:

-

Add an excess amount of Desmethyl rizatriptan to a known volume of PBS in a glass vial to create a suspension.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Shake the suspension for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with the mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

The determined concentration represents the thermodynamic solubility.

-

Lipophilicity Determination (logP/logD)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes.[18] The partition coefficient (logP) or distribution coefficient (logD at a specific pH) can be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Objective: To estimate the logP/logD value by correlating the compound's retention time with that of known standards.

-

Materials: Desmethyl rizatriptan, a set of standard compounds with known logP values, HPLC system with a C18 column, mobile phase (e.g., methanol/water or acetonitrile/water gradient).

-

Procedure:

-

Prepare stock solutions of Desmethyl rizatriptan and the logP standards in a suitable solvent (e.g., methanol).

-

Develop an RP-HPLC method, typically using an isocratic elution with a C18 column.

-

Inject each standard compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) using a non-retained compound (e.g., uracil).

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

-

Plot log(k) versus the known logP values for the standards to generate a calibration curve.

-

Inject the Desmethyl rizatriptan sample under the identical chromatographic conditions and determine its retention time and calculate its log(k).

-

Interpolate the logP of Desmethyl rizatriptan from the linear regression equation of the calibration curve.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) defines the extent of ionization at a given pH, which affects solubility, absorption, and receptor binding.

-

Objective: To determine the pKa value(s) of the ionizable groups in Desmethyl rizatriptan.

-

Materials: Desmethyl rizatriptan, standardized acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH), potentiometer with a pH electrode, temperature probe, burette.

-

Procedure:

-

Accurately weigh and dissolve a known amount of Desmethyl rizatriptan in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and temperature probe.

-

Titrate the solution by adding small, precise increments of the standardized acid or base.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point(s).

-

Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point on the titration curve. Specialized software can be used for more precise calculation from the first or second derivative of the curve.

-

Spectroscopic Characterization

-

Objective: To confirm the identity and structure of the compound.

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of Desmethyl rizatriptan in a suitable solvent (e.g., methanol or 0.1 N HCl).

-

Scan the solution in a dual-beam UV-Vis spectrophotometer from approximately 200 to 400 nm.

-

Record the wavelengths of maximum absorbance (λmax).[19]

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum using an FTIR spectrometer, either as a neat oil/film or by preparing a KBr pellet.

-

Identify the frequencies of major absorption bands and assign them to the corresponding functional groups.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure.

-

-

Mass Spectrometry (MS):

-

Introduce the sample into a mass spectrometer, typically via direct infusion or coupled with an LC system.

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Determine the mass of the molecular ion to confirm the molecular weight.

-

Metabolism and Experimental Workflow

Metabolic Pathway of Rizatriptan

Rizatriptan is primarily metabolized in the liver via oxidative deamination by monoamine oxidase-A (MAO-A), which converts it to an inactive indole acetic acid metabolite.[2][3][4] A secondary, minor pathway involves N-demethylation, leading to the formation of the active metabolite, Desmethyl rizatriptan.[2][3]

Caption: Metabolic pathway of Rizatriptan.

General Workflow for Physicochemical Characterization

The process of characterizing a pharmaceutical compound like Desmethyl rizatriptan follows a logical sequence of steps, from initial identification to comprehensive property analysis.

Caption: General experimental workflow.

References

- 1. Cas 144034-84-4,DESMETHYL RIZATRIPTAN | lookchem [lookchem.com]

- 2. drugs.com [drugs.com]

- 3. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. medex.com.bd [medex.com.bd]

- 5. Rizatriptan - Wikipedia [en.wikipedia.org]

- 6. Desmethyl rizatriptan | C14H17N5 | CID 10149236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy Desmethyl rizatriptan | 144034-84-4 [smolecule.com]

- 8. clearsynth.com [clearsynth.com]

- 9. GSRS [gsrs-dev-public.ncats.io]

- 10. DESMETHYL RIZATRIPTAN | 144034-84-4 [amp.chemicalbook.com]

- 11. anaxlab.com [anaxlab.com]

- 12. DESMETHYL RIZATRIPTAN | 144034-84-4 [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. sphinxsai.com [sphinxsai.com]

- 15. synthinkchemicals.com [synthinkchemicals.com]

- 16. researchgate.net [researchgate.net]

- 17. pharmainventor.com [pharmainventor.com]

- 18. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 19. DETERMINATION OF RIZATRIPTAN IN BULK AND ITS TABLET DOSAGE FORMS BY UV SPECTROSCOPIC METHOD | Semantic Scholar [semanticscholar.org]

Exploring the Functional Activity of Desmethyl Rizatriptan in Cell-Based Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl rizatriptan is the primary active metabolite of rizatriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the acute treatment of migraine.[1][2][3] Understanding the functional activity of this metabolite is crucial for a comprehensive pharmacological assessment. This technical guide provides an in-depth exploration of the cell-based assays used to characterize the functional activity of Desmethyl rizatriptan. It details the underlying signaling pathways, presents key pharmacological data, and offers comprehensive experimental protocols for core functional assays.

Introduction and Mechanism of Action

Rizatriptan exerts its therapeutic effect by acting as an agonist at 5-HT1B and 5-HT1D receptors.[4][5] These receptors are predominantly located on intracranial blood vessels and sensory nerves of the trigeminal system.[4] Desmethyl rizatriptan, its N-monodesmethyl metabolite, exhibits a pharmacological activity profile that is comparable to the parent compound.[1]

The 5-HT1B/1D receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gαi/o. Agonist binding, by compounds such as Desmethyl rizatriptan, initiates a conformational change in the receptor, leading to the activation of the G-protein. The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels modulates downstream cellular effectors, ultimately leading to the therapeutic effects of cranial vessel constriction and inhibition of pro-inflammatory neuropeptide release.[4]

Metabolic Pathway

Rizatriptan is primarily metabolized by monoamine oxidase-A (MAO-A) through oxidative deamination to form an inactive indole acetic acid metabolite. The formation of N-monodesmethyl-rizatriptan is a minor metabolic pathway, but the resulting compound retains significant pharmacological activity.[1]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Rizatriptan: a new 5-HT1B/1D receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of the 5-HT1B/1D agonist rizatriptan: update on recent research and implications for the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

"comprehensive literature review on the pharmacology of Desmethyl rizatriptan"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl rizatriptan, also known as N-monodesmethyl-rizatriptan, is the primary active metabolite of the potent and selective 5-HT1B/1D receptor agonist, rizatriptan. Rizatriptan is a widely prescribed therapeutic agent for the acute treatment of migraine headaches. Understanding the pharmacological profile of its metabolites is crucial for a comprehensive assessment of the drug's overall efficacy and safety. This technical guide provides an in-depth review of the pharmacology of desmethyl rizatriptan, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways to support further research and development in this area.

While the plasma concentrations of desmethyl rizatriptan are approximately 14% of the parent compound, its pharmacological activity is comparable to rizatriptan at the target 5-HT1B/1D receptors.[1] The metabolite is eliminated at a rate similar to its parent compound.[1] The primary metabolic pathway for rizatriptan involves oxidative deamination by monoamine oxidase-A (MAO-A) to an inactive indole acetic acid metabolite, with the formation of desmethyl rizatriptan being a minor pathway.[1]

Pharmacological Profile

Receptor Binding Affinity

Desmethyl rizatriptan retains a high affinity for both the human 5-HT1B and 5-HT1D receptors, which is comparable to that of the parent compound, rizatriptan. The inhibitory concentrations (IC50) from radioligand binding studies are summarized in the table below.

| Compound | 5-HT1B IC50 (nM) | 5-HT1D IC50 (nM) |

| Rizatriptan | >7.2 | 2.3 |

| Desmethyl Rizatriptan | 19 | 9 |

| Data sourced from Hargreaves et al.[2] |

Functional Activity

Signaling Pathway and Metabolism

The therapeutic effect of both rizatriptan and desmethyl rizatriptan is mediated through their agonist activity at 5-HT1B and 5-HT1D receptors. Activation of these Gi/o-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to cause constriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides, thereby alleviating migraine symptoms.

The metabolic pathway of rizatriptan to its active metabolite, desmethyl rizatriptan, and its primary inactive metabolite is depicted below.

The activation of 5-HT1B/1D receptors by desmethyl rizatriptan initiates a G-protein signaling cascade, as illustrated in the following diagram.

Experimental Protocols

Detailed experimental protocols for the characterization of desmethyl rizatriptan's pharmacology are crucial for reproducibility and further investigation. Below are representative methodologies for key assays.

Radioligand Binding Assay (for determining IC50)

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity of desmethyl rizatriptan for 5-HT1B and 5-HT1D receptors.

Detailed Steps:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]5-carboxamidotryptamine), and a range of concentrations of unlabeled desmethyl rizatriptan. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled ligand, such as serotonin).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove any unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the desmethyl rizatriptan concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of desmethyl rizatriptan that inhibits 50% of the specific radioligand binding.

Functional Assay: [35S]GTPγS Binding (for determining EC50 and Emax)

This assay measures the activation of G-proteins following agonist binding to the receptor, providing a measure of functional potency and efficacy.

Detailed Steps:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a multi-well plate, add the membrane preparation, [35S]GTPγS (a non-hydrolyzable GTP analog), GDP (to reduce basal binding), and a range of concentrations of desmethyl rizatriptan. Include control wells for basal binding (no agonist) and non-specific binding (a high concentration of unlabeled GTPγS).

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time to allow for G-protein activation and [35S]GTPγS binding.

-

Separation and Quantification: Separate and quantify the bound [35S]GTPγS as described for the radioligand binding assay.

-

Data Analysis: Subtract the non-specific binding from all other measurements. Plot the amount of specifically bound [35S]GTPγS against the logarithm of the desmethyl rizatriptan concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

Conclusion

Desmethyl rizatriptan is a pharmacologically active metabolite of rizatriptan that exhibits high affinity for and potent agonist activity at 5-HT1B/1D receptors, comparable to the parent compound. Although present at lower plasma concentrations, its contribution to the overall clinical efficacy of rizatriptan in the acute treatment of migraine is significant. This technical guide provides a consolidated resource of the known pharmacology of desmethyl rizatriptan, including quantitative data and detailed experimental workflows, to aid researchers and drug development professionals in their ongoing efforts to understand and develop improved therapies for migraine. Further primary research to fully quantify the functional activity of desmethyl rizatriptan would be beneficial to complete our understanding of its pharmacological profile.

References

"Desmethyl rizatriptan CAS registry number and IUPAC name"

An In-depth Technical Guide to Desmethyl Rizatriptan

This technical guide provides a comprehensive overview of N-desmethyl rizatriptan, a primary active metabolite of the anti-migraine agent rizatriptan. Intended for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, and metabolic pathway.

Chemical Identification

Desmethyl rizatriptan, also known as N-monodesmethyl-rizatriptan or Rizatriptan EP Impurity I, is a key metabolite of rizatriptan.[1][2]

-

IUPAC Name : N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine[3]

Physicochemical Properties

The following table summarizes the key quantitative data and physical properties of desmethyl rizatriptan.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₇N₅ | [1][3][4] |

| Molecular Weight | 255.32 g/mol | [1][3][4] |

| Boiling Point | 515.644°C at 760 mmHg | [1] |

| Flash Point | 265.652°C | [1] |

| Density | 1.269 g/cm³ | [1] |

| Vapor Pressure | 0 mmHg at 25°C | [1] |

| Refractive Index | 1.673 | [1] |

| Form | Pale Yellow to Beige Thick Oil to Semi-Solid | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][4] |

| Storage Temperature | Refrigerator | [1][4] |

Metabolism and Pharmacokinetics

Desmethyl rizatriptan is an active metabolite of rizatriptan, formed to a minor degree.[5][6] Its plasma concentrations are approximately 14% of the parent compound, and it is eliminated at a similar rate.[5][6][7] This metabolite exhibits pharmacological activity at the 5-HT1B/1D receptor, similar to rizatriptan.[5][6][8]

The primary metabolic route for rizatriptan is oxidative deamination by monoamine oxidase-A (MAO-A) to the inactive indole acetic acid metabolite.[5][6][7] Other minor, inactive metabolites include the N-oxide, the 6-hydroxy compound, and the sulfate conjugate of the 6-hydroxy metabolite.[5][7]

Experimental Protocols

Synthesis Approach

The synthesis of desmethyl rizatriptan is often addressed in the context of impurity generation during the bulk manufacturing of rizatriptan.[9] A common synthetic strategy for rizatriptan and related indole compounds involves the Leimgruber-Batcho indole synthesis.[10]

A generalized protocol for a related synthesis is as follows:

-

Indole Ring Construction : An indole ring structure is formed from a starting material like 3-methyl-4-nitrobenzoate via the Leimgruber-Batcho reaction.[10]

-

Functional Group Manipulation : The resulting indole intermediate undergoes several steps, such as treatment with oxalyl chloride followed by an amine (e.g., aqueous dimethylamine for rizatriptan).[10]

-

Reduction : The intermediate is reduced, for example, with lithium aluminum hydride.[10]

-

Side Chain Addition : The final side chain, containing the 1,2,4-triazole group, is added through condensation reactions.[10]

Desmethyl rizatriptan can be synthesized by modifying this process, for instance by using a monomethylated amine in the second step or through demethylation of rizatriptan. It is also identified as a process-related impurity in rizatriptan synthesis.[9]

Analytical Methodology

The quantitative and qualitative analysis of desmethyl rizatriptan in bulk drug substances or plasma can be performed using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[11]

A representative RP-HPLC method for the analysis of rizatriptan, which could be adapted for desmethyl rizatriptan, is detailed below:

-

Apparatus : An HPLC system equipped with a UV detector and a C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).[11]

-

Mobile Phase : A gradient elution using a mixture of a phosphate buffer (e.g., pH 2.5) and methanol.[11] A common starting ratio is 70:30 (buffer:methanol).[11]

-

Flow Rate : A typical flow rate is 0.8 to 1.0 mL/min.[11]

-

Detection : UV detection at an appropriate wavelength, such as 227 nm.[11]

-

Standard Preparation : A standard stock solution of desmethyl rizatriptan is prepared in a suitable solvent like methanol and serially diluted to create a calibration curve for quantification.[11]

This method would allow for the separation and quantification of desmethyl rizatriptan from the parent drug and other related impurities. Method validation would be required to establish linearity, accuracy, precision, and limits of detection and quantification.[11]

References

- 1. Cas 144034-84-4,DESMETHYL RIZATRIPTAN | lookchem [lookchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Desmethyl rizatriptan | C14H17N5 | CID 10149236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DESMETHYL RIZATRIPTAN | 144034-84-4 [m.chemicalbook.com]

- 5. drugs.com [drugs.com]

- 6. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Rizatriptan | C15H19N5 | CID 5078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. ias.ac.in [ias.ac.in]

- 11. omicsonline.org [omicsonline.org]

The Metabolic Journey of Rizatriptan: A Technical Guide to the Formation of Desmethyl-Rizatriptan

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rizatriptan, a selective 5-HT1B/1D receptor agonist, is a widely prescribed therapeutic agent for the acute treatment of migraine headaches. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by its metabolic fate. While the primary metabolic pathway of rizatriptan involves oxidative deamination by monoamine oxidase A (MAO-A), a minor but pharmacologically significant pathway is the N-demethylation to form desmethyl-rizatriptan. This active metabolite contributes to the overall therapeutic effect of the parent drug. This technical guide provides an in-depth exploration of the metabolic conversion of rizatriptan to desmethyl-rizatriptan, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the key pathways and workflows.

The Metabolic Landscape of Rizatriptan

The biotransformation of rizatriptan is extensive, with a significant first-pass metabolism contributing to its oral bioavailability of approximately 45%.[1] The primary route of metabolism is oxidative deamination by MAO-A, leading to the formation of an inactive indole acetic acid metabolite, which accounts for about 51% of an oral dose excreted in the urine.[1][2]

A secondary, yet important, metabolic route is the N-demethylation of the terminal dimethylamino group to form N-monodesmethyl-rizatriptan. This metabolite is pharmacologically active, exhibiting a similar affinity for the 5-HT1B/1D receptor as the parent compound.[2][3] Plasma concentrations of desmethyl-rizatriptan are approximately 14% of those of rizatriptan, and it is eliminated at a comparable rate.[1][2][3] Other minor, inactive metabolites that have been identified include the N-oxide, the 6-hydroxy compound, and the sulfate conjugate of the 6-hydroxy metabolite.[1][4]